molecular formula C15H12ClFN4S B2705515 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 578733-60-5

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B2705515
CAS No.: 578733-60-5
M. Wt: 334.8
InChI Key: MNLAUIFEBVVSIX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group and a 4-fluorobenzylthio group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Substitution Reactions: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Thioether Formation: The 4-fluorobenzylthio group can be introduced by reacting the intermediate triazole compound with 4-fluorobenzyl mercaptan under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, dimethyl sulfoxide, various alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 2-((4-Chlorophenyl)thio)-N-(4-fluorobenzyl)acetamide
  • 4-Fluorobenzyl cyanide

Uniqueness

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4S/c16-12-5-3-11(4-6-12)14-19-20-15(21(14)18)22-9-10-1-7-13(17)8-2-10/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLAUIFEBVVSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578733-60-5
Record name 3-(4-CHLOROPHENYL)-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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